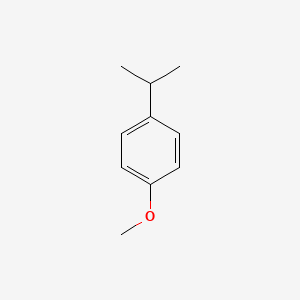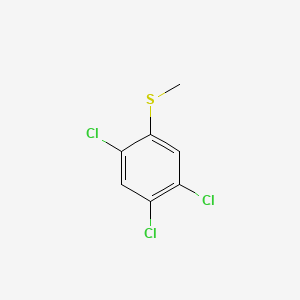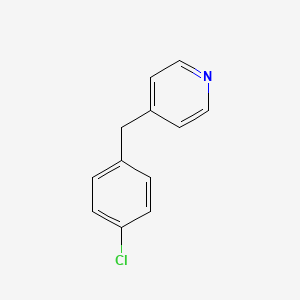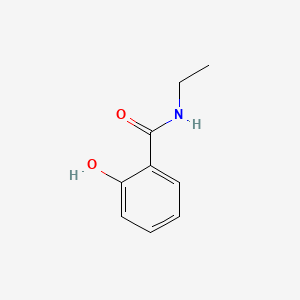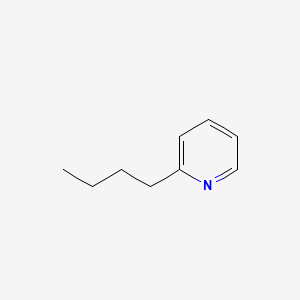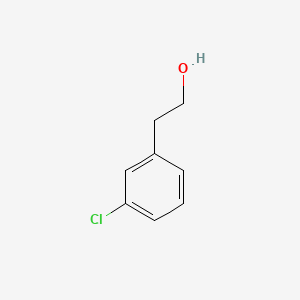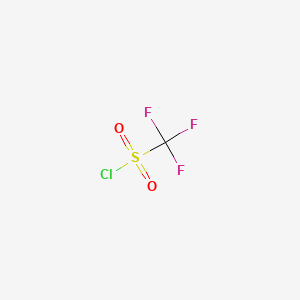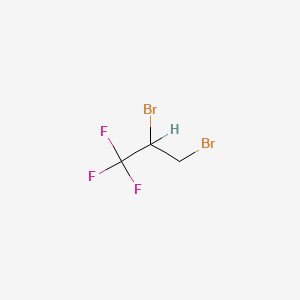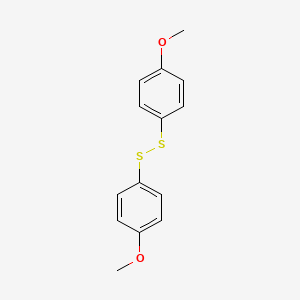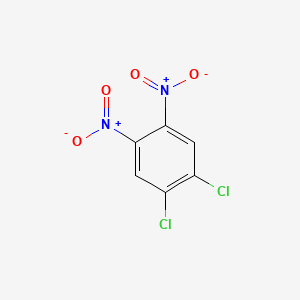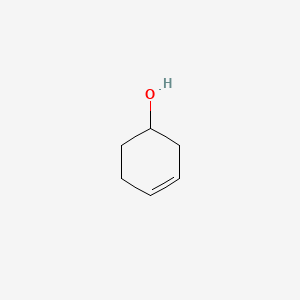
3-Cyclohexen-1-ol
概要
説明
3-Cyclohexen-1-ol is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohex-1-en-4-ol, Cyclohexen-4-ol, 3-Cyclohexenol, 4-Hydroxycyclohexene, and Cyclohex-3-en-1-ol .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexen-1-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ABZZOPIABWYXSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyclohexen-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 53.4±13.7 °C . The compound has a molar refractivity of 28.9±0.3 cm3 .科学的研究の応用
Mass Spectrometry Studies
3-Cyclohexen-1-ol has been a subject of mass spectrometry studies. Braem et al. (1982) focused on the electron impact mass spectrum of 3-cyclohexen-1-ol, particularly in relation to the retro Diels-Alder reaction. This study enhances the understanding of the behavior of 3-cyclohexen-1-ol under mass spectrometry conditions (Braem, Siles, Gülaçar, & Buchs, 1982).
Oxidation Reactions
Research by Stultz et al. (2000) on the kinetics of oxidation of cyclohexene and cyclohexen-1-ol by cis-[RuIV(bpy)2(py)(O)]2+ in CH3CN sheds light on its reactivity. This study is significant for understanding the chemical behavior of compounds like 3-cyclohexen-1-ol in oxidation reactions (Stultz, Huynh, Binstead, Curry, & Meyer, 2000).
Conformational Analysis
The conformational composition of related compounds has been investigated by Bakke and Bjerkeseth (1998). They explored the importance of intramolecular hydrogen bonding in compounds like 3-cyclohexen-1-ol, which is crucial for understanding its physical and chemical properties (Bakke & Bjerkeseth, 1998).
Epoxidation Studies
Freccero et al. (2000) conducted a computational DFT study on the epoxidation of 2-cyclohexen-1-ol, a closely related compound. This research provides insights into the reaction mechanisms and selectivity of epoxidation processes involving compounds similar to 3-cyclohexen-1-ol (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).
Catalysis Research
The role of 3-Cyclohexen-1-ol in catalysis has been studied by Cao et al. (2014), who investigated the selective allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes. Their findings contribute to the understanding of the catalytic properties of 3-Cyclohexen-1-ol related compounds (Cao, Yu, Peng, & Wang, 2014).
Synthesis Applications
Gogek et al. (1951) explored the synthesis of cis-cis-trans-cyclohexane-1,2,3-triol from cyclohexene-3-ol acetate. This research demonstrates the potential of 3-Cyclohexen-1-ol in synthetic chemistry (Gogek, Moir, McRae, & Purves, 1951).
作用機序
Mode of Action
The exact mode of action of 3-Cyclohexen-1-ol is not well-documented. The compound, due to its chemical structure, may interact with its targets through various mechanisms. For instance, it may form oximes and hydrazones when reacting with aldehydes and ketones
Biochemical Pathways
Given its potential to form oximes and hydrazones , it may influence pathways involving these compounds
Result of Action
Given its potential to form oximes and hydrazones , it may have various effects at the molecular and cellular levels
Safety and Hazards
3-Cyclohexen-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOPIABWYXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339513, DTXSID90870779 | |
| Record name | 3-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexen-1-ol | |
CAS RN |
822-66-2 | |
| Record name | 3-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Cyclohexen-1-ol?
A1: The molecular formula of 3-Cyclohexen-1-ol is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: Is there any spectroscopic data available for 3-Cyclohexen-1-ol?
A2: While the provided abstracts do not contain specific spectroscopic data, electron impact mass spectrometry has been utilized to study the fragmentation patterns of 3-Cyclohexen-1-ol, particularly regarding the retro Diels-Alder reaction. []
Q3: Where is 3-Cyclohexen-1-ol naturally found?
A3: 3-Cyclohexen-1-ol has been identified as a constituent of the essential oils from various plants, including Cinnamomum camphora [, ], Chrysanthemum spp. [], Juniperus sabina L. [], Myristica fragrans [], Artemisia vulgaris L. [], Ligularia sagitta [], Corydalis adunca [], Dracocephalum heterophyllum [], Zanthoxylum bungeanum [], Zanthoxylum armatum [], Camellia sinensis [], Lippia kituiensis [], Notopterygium [], Pinus armandii [], Dryobalanops aromatica [], and Citrus hystrix [].
Q4: What are the potential applications of 3-Cyclohexen-1-ol?
A4: 3-Cyclohexen-1-ol, as a component of essential oils, shows potential in various areas. For instance, Muscodor kashayum, a fungus that produces 3-Cyclohexen-1-ol among its volatile compounds, exhibits antimicrobial activity against a range of fungi, yeasts, and bacteria. [, ] This suggests potential applications in mycofumigation, particularly for postharvest storage of fruits and vegetables. [] Further research is needed to explore its specific applications in various fields.
Q5: What is the significance of the retro Diels-Alder reaction in the context of 3-Cyclohexen-1-ol?
A5: The retro Diels-Alder reaction is a key fragmentation pathway observed in the electron impact mass spectrometry of 3-Cyclohexen-1-ol. Studies using deuterium-labeled analogs have shown that double bond migration plays a minor role in this reaction, unlike in the related compound 2-Cyclohexen-1-ol. []
Q6: Can 3-Cyclohexen-1-ol be used as a precursor in organic synthesis?
A6: Yes, derivatives of 3-Cyclohexen-1-ol, such as 1-acetyl-4-methyl-3-cyclohexen-1-ol, are valuable precursors in the synthesis of cyclic monoterpenes, which are important fragrance and flavor compounds. []
Q7: Are there any notable reactions involving 3-Cyclohexen-1-ol?
A7: A unique cyclopropanation reaction using the triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene. This reaction surprisingly proceeds with retention of configuration at the newly formed quaternary center. [] Additionally, iron-catalyzed ring-opening reactions of oxabicyclic alkenes with Grignard reagents can utilize 3-Cyclohexen-1-ol derivatives to produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regio- and stereoselectivity. []
Q8: Does 3-Cyclohexen-1-ol have any reported biological activity?
A8: While specific biological activities of 3-Cyclohexen-1-ol are not extensively discussed in the provided abstracts, its presence in essential oils with known medicinal uses suggests potential bioactivity. For instance, Boswellia sacra oleo gum resin, containing 3-Cyclohexen-1-ol, has been traditionally used to treat liver problems. []
Q9: What analytical techniques are commonly employed for the analysis of 3-Cyclohexen-1-ol?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify 3-Cyclohexen-1-ol in complex mixtures like essential oils. [2, 4, 6-8, 11, 14-16, 18, 20, 22, 24-29] Different extraction methods, such as steam distillation [, , , , ], hydrodistillation [, , , , , , ], supercritical fluid extraction [], and simultaneous distillation extraction [] are employed depending on the sample matrix and the target compound's concentration.
Q10: Are there other analytical methods beyond GC-MS used to study 3-Cyclohexen-1-ol?
A10: While GC-MS is predominantly used, other techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are also employed to analyze volatile compounds including 3-Cyclohexen-1-ol in complex matrices. [, ] Heuristic Evolving Latent Projection (HELP), a chemometric method, has been utilized in conjunction with GC-MS to analyze volatile components, including 3-Cyclohexen-1-ol, in Radix Angelica Dahuricate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



